molecular formula C13H14N2S B2874679 N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine CAS No. 91807-93-1

N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine

Cat. No.: B2874679
CAS No.: 91807-93-1
M. Wt: 230.33
InChI Key: PQZCQJCZFCQPBD-UHFFFAOYSA-N
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Description

N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine is an organic compound that features a pyridine ring substituted with a benzyl group bearing a methylthio substituent

Scientific Research Applications

N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine typically involves the reaction of 4-(methylthio)benzyl chloride with 2-aminopyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where the methylthio group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methylthio group.

    4-(methylthio)benzylamine: Similar structure but lacks the pyridine ring.

    2-aminopyridine: The core structure without the benzyl and methylthio substituents.

Uniqueness: N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine is unique due to the presence of both the pyridine ring and the methylthio-substituted benzyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZCQJCZFCQPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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